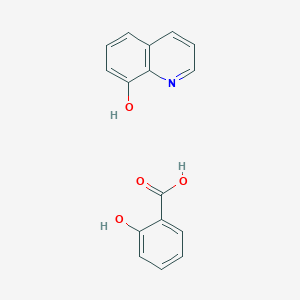

8-Hydroxyquinoline salicylate

Description

Structural Basis of 8-Hydroxyquinoline (B1678124) Salicylate (B1505791) Formation as a Molecular Complex or Salt

The formation of 8-Hydroxyquinoline salicylate is characterized by a proton transfer from the carboxylic acid group of salicylic (B10762653) acid to the heterocyclic nitrogen atom of 8-Hydroxyquinoline. This transfer results in the creation of an ionic salt, specifically the 8-hydroxyquinolinium cation and the salicylate anion. unimelb.edu.au

Detailed crystallographic studies, including high-resolution X-ray diffraction, have elucidated the precise nature of this compound. acs.orgnih.gov In some crystalline forms, the asymmetric unit is more complex, consisting of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic acid molecule. acs.orgnih.govresearchgate.net This arrangement classifies the structure as a multi-component crystal or a complex salt. The protonation of the quinoline (B57606) nitrogen is a key feature, consistent with similar compounds formed between carboxylic acids and oxine. unimelb.edu.auiucr.org An intramolecular N-H···O hydrogen bond is also observed within the 8-hydroxyquinolinium cation itself. researchgate.netiucr.org

Table 1: Crystallographic Data for 8-Hydroxyquinoline Salicylate Complex

This table provides an overview of the crystallographic system as identified in experimental studies.

| Crystal System | Asymmetric Unit Components |

|---|---|

| Triclinic | 8-hydroxyquinolinium cation, salicylate anion, neutral salicylic acid molecule acs.orgnih.gov |

Significance of Intermolecular Interactions in 8-Hydroxyquinoline Salicylate Systems

The stability and arrangement of the 8-Hydroxyquinoline salicylate crystal structure are dictated by a network of significant intermolecular interactions. researchgate.net These non-covalent forces are crucial in defining the supramolecular architecture of the compound.

The primary stabilizing forces are extensive intermolecular hydrogen bonds. These include N-H···O and O-H···O interactions, which link the cationic and anionic components, as well as any neutral molecules present, into a cohesive lattice. researchgate.net In the 2:2 proton-transfer compound, two salicylate anions form unique duplex carboxylato-(O,O′) hydrogen-bonding bridges that connect pairs of oxine cations. unimelb.edu.au

Table 2: Key Intermolecular Interactions in 8-Hydroxyquinoline Salicylate

This interactive table summarizes the types of non-covalent bonds that stabilize the crystal structure.

| Interaction Type | Description | Significance |

|---|---|---|

| N-H···O Hydrogen Bonds | Occur between the protonated nitrogen of the 8-hydroxyquinolinium cation and oxygen atoms of the salicylate anion. researchgate.net | Primary interaction responsible for salt formation and stabilization of the crystal lattice. |

| O-H···O Hydrogen Bonds | Involve the hydroxyl groups of the cation and anion, and the carboxylic acid group of the neutral salicylic acid molecule when present. researchgate.net | Contributes to the extensive hydrogen-bonded network, linking different components together. |

| C-H···O Hydrogen Bonds | Weaker hydrogen bonds involving carbon atoms of the aromatic rings and oxygen acceptors. researchgate.net | Further reinforces the three-dimensional crystal packing. |

Overview of Advanced Research Domains Pertaining to 8-Hydroxyquinoline Salicylate

Research into 8-Hydroxyquinoline and its derivatives, including the salicylate salt, spans several advanced scientific domains, primarily due to their chelating ability, and optical and pharmacological properties. nih.govnih.govscispace.com While many studies focus on the broader class of 8-hydroxyquinoline compounds, the salicylate variant is investigated for its specific physicochemical properties.

Advanced research domains include:

Materials Science : The fluorescent properties of 8-hydroxyquinoline derivatives are of significant interest. tandfonline.comrroij.com Research on 8-Hydroxyquinoline salicylate and related salts includes the study of their fluorescence spectra, which can reveal properties like green emission in the solid state. tandfonline.com These optical characteristics are relevant to the development of materials for applications such as organic light-emitting diodes (OLEDs). rroij.comwikipedia.orgresearchgate.net

Pharmacological Research : The 8-hydroxyquinoline scaffold is a known pharmacophore. nih.gov The formation of salts, such as the salicylate, can modify physicochemical properties. tandfonline.com Consequently, these compounds are investigated for a range of potential biological activities, including antimicrobial, antioxidant, and anticancer properties. tandfonline.comdrugbank.com

Crystal Engineering : The study of how 8-Hydroxyquinoline and salicylic acid self-assemble into a specific crystal structure is a key area of crystal engineering. unimelb.edu.au Understanding the interplay of hydrogen bonding and π-π interactions allows researchers to design new multi-component crystals with tailored properties. researchgate.net

Thermal Analysis : The thermal stability of the compound is assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its melting behavior and decomposition patterns. tandfonline.comakjournals.com

Table 3: Summary of Research Focus Areas

This table outlines the primary domains of scientific inquiry for 8-Hydroxyquinoline Salicylate and related compounds.

| Research Domain | Focus of Investigation | Key Findings/Applications |

|---|---|---|

| Materials Science | Optical properties, fluorescence, thermal stability. tandfonline.comakjournals.com | Characterization of green emission properties; potential use in organic electronics like OLEDs. tandfonline.comrroij.com |

| Pharmacology | Antimicrobial, antioxidant, and anticancer activity screening. nih.govtandfonline.com | Identification of the compound's potential as a pharmacologically active agent. tandfonline.com |

| Crystal Engineering | Supramolecular assembly, control of crystal structure through non-covalent interactions. unimelb.edu.au | Elucidation of complex hydrogen bonding networks and π-π stacking that direct crystal formation. acs.orgnih.govresearchgate.net |

| Analytical Chemistry | Use as a reagent for metal ion detection due to the chelating nature of the 8-hydroxyquinoline ligand. scispace.comokstate.edu | Formation of colored or fluorescent metal complexes for qualitative and quantitative analysis. scispace.comokstate.edu |

Properties

IUPAC Name |

2-hydroxybenzoic acid;quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.C7H6O3/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10/h1-6,11H;1-4,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEKBPHGLUYFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC2=C(C(=C1)O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045081 | |

| Record name | 8-Quinolinol salicylic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-07-8 | |

| Record name | 8-Hydroxyquinoline salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyquinoline salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol salicylic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylic acid, compound with quinolin-8-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYQUINOLINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z1AMM4PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Crystal Engineering of 8 Hydroxyquinoline Salicylate

Methodologies for Crystallization and Solid-State Synthesis

The synthesis of 8-hydroxyquinoline (B1678124) salicylate (B1505791) can be achieved through both solution-phase and solid-state methods, each offering distinct advantages and outcomes.

A prevalent method for obtaining high-quality single crystals of 8-hydroxyquinoline salicylate is the slow evaporation solution growth technique. tandfonline.comresearchgate.net This process involves dissolving stoichiometric amounts of 8-hydroxyquinoline and salicylic (B10762653) acid in a suitable solvent and allowing the solvent to evaporate gradually at ambient temperature.

The choice of solvent is a critical parameter. Methanol (B129727) is frequently used due to its ability to effectively dissolve the reactants. tandfonline.comresearchgate.net Ethanol (B145695) is also employed and has been noted to improve the crystal morphology, yielding bright yellow needles upon cooling and crystallization. The process typically involves preparing saturated or near-saturated solutions to facilitate crystal nucleation and growth as the solvent volume decreases.

| Parameter | Description | Source(s) |

| Technique | Slow evaporation of solvent from a solution containing the reactants. | tandfonline.comresearchgate.net |

| Reactants | 8-hydroxyquinoline and Salicylic Acid | |

| Common Solvents | Methanol, Ethanol | tandfonline.com |

| Outcome | Formation of single crystals suitable for X-ray diffraction analysis. | tandfonline.comjconsortium.com |

| Typical Product | Bright yellow needles. |

Solid-state synthesis offers a solvent-free alternative for producing 8-hydroxyquinoline salicylate. The primary method in this category is mechanochemistry, which involves the direct grinding of the reactants. jconsortium.com

In this procedure, equimolar powders of 8-hydroxyquinoline and salicylic acid are ground together in an agate mortar. tandfonline.com The mechanical force induces a reaction, indicated by a color change to yellow, forming the molecular complex. tandfonline.com This process can take between 30 to 60 minutes of grinding. While this method is efficient and environmentally friendly, it may yield a product that is partially amorphous. Another reported solid-state pathway involves reacting 8-hydroxyquinoline with sodium salicylate. tandfonline.com

| Feature | Solution Growth | Solid-State Grinding |

| Phase | Solution-phase | Solid-state |

| Solvent | Required (e.g., Methanol, Ethanol) | Not required |

| Energy Input | Evaporation (often at room temp) | Mechanical (grinding) |

| Product Form | High-quality single crystals | Powder, potentially amorphous |

| Reaction Time | Days to weeks (evaporation) | Minutes to an hour (grinding) |

Slow Evaporation Solution Growth Techniques

Crystal Growth Dynamics and Controlling Factors

The successful growth of desired crystalline phases of 8-hydroxyquinoline salicylate is governed by several key factors that influence the nucleation and growth processes.

Stoichiometry : The molar ratio of the reactants is a critical controlling factor. A 1:1 molar ratio of 8-hydroxyquinoline to salicylic acid is crucial in solution-phase synthesis to ensure the formation of the desired salt and avoid residual reactants. Deviations from this ratio can lead to the formation of different, more complex structures (see Section 2.3).

Solvent Selection : The choice of solvent impacts both reactant solubility and the final crystal morphology. Methanol is noted for enhancing solubility, while ethanol is reported to yield better-formed crystals.

pH Control : In solution-based methods, maintaining a neutral or slightly acidic pH (pH 5-6) is important to prevent the hydrolysis of the quinoline (B57606) ring.

Temperature : Synthesis can be performed under various temperature conditions. While slow evaporation is often conducted at room temperature tandfonline.com, reflux conditions (78–100°C) in ethanol or methanol can achieve high yields (>85%) in just 2-4 hours, with crystallization occurring upon cooling.

Phase Diagram Analysis of 8-Hydroxyquinoline-Salicylic Acid Systems

The interaction between 8-hydroxyquinoline and salicylic acid is not limited to the formation of a simple 1:1 salt. The system exhibits a more complex phase behavior, giving rise to at least one other distinct crystalline product known as a salt-cocrystal.

When a 1:1 stoichiometric ratio is used, the expected 8-hydroxyquinoline salicylate salt is formed through proton transfer from the carboxylic acid of salicylic acid to the nitrogen atom of 8-hydroxyquinoline. However, studies using a 1:2 molar ratio of 8-hydroxyquinoline to salicylic acid in methanol have resulted in the crystallization of a different entity: an 8-hydroxyquinolinium-salicylate-salicylic acid (1/1/1) complex. researchgate.netnih.gov

This complex, confirmed by single-crystal X-ray diffraction, consists of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic acid molecule within its asymmetric unit. nih.govacs.org The components are held together by a network of intermolecular hydrogen bonds. researchgate.net The crystal system for this complex is triclinic. nih.govacs.org The existence of these different phases demonstrates that the final crystalline product is highly dependent on the stoichiometric conditions of the crystallization environment. Furthermore, differential thermal analysis (DTA) of the product from solid-state grinding reveals an endothermic peak at approximately 142°C, which corresponds to the dissociation of the complex.

Synthetic Strategies for 8-Hydroxyquinoline Derivatives Relevant to Salicylate Interactions

The modification of the core structures of 8-hydroxyquinoline or salicylic acid is a key strategy for tuning the physicochemical properties of the resulting molecular salts. By introducing different functional groups, researchers can alter intermolecular interactions, crystal packing, and ultimately, the material's characteristics.

General synthetic methods for producing 8-hydroxyquinoline derivatives include diazotization of 8-aminoquinoline (B160924) or the alkali fusion of 8-sulphonic acid. researchgate.net The Suzuki cross-coupling reaction is a widely used method to introduce new substituents at the 5 and/or 7 positions of the 8-hydroxyquinoline skeleton. researchgate.net

A specific example of this synthetic strategy is the formation of 2-methyl 8-hydroxy quinolinium 5-chloro salicylate, which was synthesized via the slow evaporation method. tandfonline.com This compound was designed to enhance the physicochemical properties of the parent 2-methyl 8-hydroxy quinolone. tandfonline.com In this case, the introduction of a methyl group onto the 8-hydroxyquinoline moiety and a chlorine atom onto the salicylic acid framework leads to a new salt with a unique crystal structure stabilized by halogen and hydrogen bond interactions. tandfonline.com This approach highlights how targeted functionalization of the parent molecules can be used to engineer novel salicylate-based crystalline materials. tandfonline.com

Advanced Structural Elucidation and Spectroscopic Characterization of 8 Hydroxyquinoline Salicylate

High-Resolution X-ray Diffraction Studies

High-resolution X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For 8-Hydroxyquinoline (B1678124) salicylate (B1505791), both single-crystal and powder X-ray diffraction techniques have been employed to determine its structural parameters and confirm its crystalline nature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) analysis of 8-Hydroxyquinoline salicylate provides unambiguous proof of its structure. Studies show that the compound crystallizes in the triclinic system with the centrosymmetric space group P1. tandfonline.com The asymmetric unit is notably complex, consisting of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic (B10762653) acid molecule. acs.orgnih.gov This arrangement is held together by a network of significant intermolecular and intramolecular hydrogen bonds and π–π stacking interactions. acs.orgnih.gov

Below are the lattice parameters obtained from single-crystal XRD analysis. tandfonline.com

| Parameter | Value |

| a (Å) | 9.8899 |

| b (Å) | 10.1168 |

| c (Å) | 10.5673 |

| α (°) | 86.702 |

| β (°) | 88.222 |

| γ (°) | 72.206 |

| V (ų) | 1005 |

| Crystal System | Triclinic |

| Space Group | P1 |

Powder X-ray Diffraction for Crystalline Nature Assessment

Powder X-ray diffraction (PXRD) studies are instrumental in confirming the bulk crystallinity of a synthesized material. The PXRD pattern of 8-Hydroxyquinoline salicylate exhibits a series of sharp and strong diffraction peaks. tandfonline.com This observation confirms the good crystalline nature of the bulk sample, indicating a high degree of structural order throughout the material. tandfonline.comtandfonline.com The data from PXRD complements the single-crystal analysis by verifying the phase purity and crystallinity of the bulk powder. tandfonline.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule and to probe the chemical bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within 8-Hydroxyquinoline salicylate by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. tandfonline.comtandfonline.com The FT-IR spectrum confirms the presence of both the 8-hydroxyquinoline and salicylate moieties. tandfonline.com Key vibrational bands have been assigned to specific functional groups, confirming the formation of the salt. tandfonline.comjconsortium.com

The table below summarizes the prominent FT-IR peak assignments for 8-Hydroxyquinoline salicylate. tandfonline.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3250 | O−H stretching vibration |

| 3000 | Aromatic C–H stretching |

| 2750 | C–H stretching |

| 1750 | C=O stretching (from carboxylic group) |

| 1300 | Ring stretching (8-hydroxyquinoline) |

| 700 | C–OH stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While detailed Raman spectra for 8-Hydroxyquinoline salicylate are less commonly reported than FT-IR, the technique is employed in the characterization of structurally similar compounds, such as other quinolinium salicylate salts. researchgate.nettandfonline.com For these related materials, FT-Raman spectroscopy has been effectively used to characterize functional groups and confirm structural features, indicating its applicability for the detailed vibrational analysis of 8-Hydroxyquinoline salicylate. researchgate.nettandfonline.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule. The UV-visible absorption spectrum of 8-Hydroxyquinoline salicylate has been recorded from 200–800 nm. tandfonline.comtandfonline.com The analysis reveals optical transparency in the visible region, which is a desirable property for non-linear optical applications. jconsortium.com

Furthermore, 8-Hydroxyquinoline salicylate exhibits photoluminescence. jconsortium.com Upon excitation, the compound shows a green emission, a characteristic feature often seen in related 8-hydroxyquinoline derivatives. jconsortium.comtandfonline.com The fluorescence of 8-hydroxyquinoline is known to be sensitive to its environment and is often enhanced upon chelation or, in this case, the formation of the 8-hydroxyquinolinium cation, which inhibits non-radiative decay pathways. nih.gov Studies on related materials have shown that the inclusion of salicylic acid with metal quinolates can result in blue-green emissions around 490 nm. ijlaindia.org

UV-Visible-NIR Spectroscopy

The electronic absorption characteristics of 8-hydroxyquinoline salicylate have been examined using UV-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy. The spectrum, typically recorded in the 200–800 nm range, provides insights into the electronic transitions within the molecule. tandfonline.com The presence of the aromatic systems of both the 8-hydroxyquinoline and salicylate components gives rise to distinct absorption bands. These bands are generally attributed to π → π* transitions within the quinoline (B57606) and benzene (B151609) rings. The specific wavelengths and intensities of these absorptions are sensitive to the molecular environment and substitution. The broad transparency in the near-infrared region is a notable feature, suggesting potential for applications in non-linear optics. tandfonline.comtandfonline.com

| Spectroscopic Data for 8-Hydroxyquinoline Salicylate | |

| Technique | UV-Visible-NIR Spectroscopy |

| Spectral Range | 200–800 nm |

| Observed Transitions | π → π* |

| Key Feature | Good transparency in the near-infrared region. tandfonline.com |

This table summarizes the key findings from the UV-Visible-NIR spectroscopic analysis of 8-hydroxyquinoline salicylate.

Photoluminescence and Excited-State Characterization

The photoluminescence of 8-hydroxyquinoline and its derivatives is a subject of significant interest. Upon photoexcitation, 8-hydroxyquinoline can undergo an excited-state intramolecular proton transfer (ESIPT) process. wikipedia.org In this phenomenon, the hydrogen atom from the hydroxyl group is transferred to the nitrogen atom of the quinoline ring, forming a transient zwitterionic tautomer. wikipedia.org This process is a key deactivation pathway for the excited state and significantly influences the compound's fluorescence properties.

The formation of the salicylate salt can impact this process. The crystal packing and hydrogen bonding network within the solid state can create a rigid environment that may hinder the non-radiative decay pathways, such as proton exchange and vibrational quenching. diva-portal.org This mitigation of non-radiative processes can potentially enhance the photoluminescence efficiency compared to the free 8-hydroxyquinoline molecule. diva-portal.org The study of related 8-hydroxyquinolinium salts has shown that the emission color can be tuned by substitutions on the quinoline ring, with some derivatives exhibiting strong fluorescence. diva-portal.orgtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 8-hydroxyquinoline salicylate in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the quinoline and salicylate rings. The chemical shifts of these protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxyl group, as well as the protonation state of the quinoline nitrogen. The protons on the 8-hydroxyquinoline moiety and the salicylic acid moiety would appear in characteristic regions of the spectrum. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom, providing further confirmation of the molecular structure. Studies on closely related compounds, such as bis(8-hydroxyquinoline) salicylate salicylic acid, have demonstrated excellent agreement between experimentally obtained NMR spectra and those predicted by theoretical DFT computations. researchgate.net

Elemental Analysis and Mass Spectrometry for Compositional Verification

Elemental analysis and mass spectrometry are fundamental techniques for confirming the elemental composition and molecular weight of 8-hydroxyquinoline salicylate. Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which can be compared against the theoretical values calculated from the chemical formula (C₁₆H₁₃NO₄).

High-resolution mass spectrometry provides a precise measurement of the compound's molecular mass. This technique can distinguish the mass of the molecule with a high degree of accuracy, allowing for unambiguous confirmation of its identity. The exact mass of 8-hydroxyquinoline salicylate is a critical piece of data for its characterization.

| Compositional Data for 8-Hydroxyquinoline Salicylate | |

| Technique | Mass Spectrometry |

| Chemical Formula | C₁₆H₁₃NO₄ |

| Molecular Weight (Computed) | 283.28 g/mol nih.gov |

| Exact Mass (Computed) | 283.08445790 Da nih.gov |

This table presents the key compositional data for 8-hydroxyquinoline salicylate, crucial for its identification and verification.

Theoretical Chemistry and Computational Modeling of 8 Hydroxyquinoline Salicylate

Quantum Chemical Investigations

Quantum chemical investigations are pivotal in elucidating the fundamental electronic and structural characteristics of 8-hydroxyquinoline (B1678124) salicylate (B1505791). Methodologies such as Density Functional Theory (DFT) and ab initio calculations have been instrumental in this regard.

Density Functional Theory (DFT) Calculations and Optimization

Density Functional Theory (DFT) has been widely applied to study 8-hydroxyquinoline salicylate and its derivatives. tandfonline.comacs.org These calculations are crucial for optimizing the molecular geometry and understanding the electronic properties of the compound. mdpi.com For instance, DFT calculations have been performed on 8-hydroxyquinolinium salicylate to analyze charge transfer interactions within the molecule. jconsortium.com

In a study involving mixed-ligand metal complexes of salen and 8-hydroxyquinoline, DFT at the B3LYP/6-311++g(d,p) level of theory was used to determine the lowest energy geometries. mdpi.com Frequency calculations on the optimized structures confirmed that they corresponded to true energy minima, as indicated by the absence of imaginary frequencies. mdpi.com Furthermore, DFT has been utilized to investigate the formation of iron(III) complexes with 8-hydroxyquinoline derivatives, demonstrating that the high-spin state is the most stable and accurately predicting the UV/vis absorption spectrum. nih.gov

The selection of the functional and basis set is a critical aspect of DFT calculations. For instance, studies on related 8-hydroxyquinoline derivatives have employed the B3LYP functional with basis sets like 6-311G(d,p) to study properties such as electrophilicity and chemical hardness. acs.org

Ab Initio Methods

Alongside DFT, high-level ab initio calculations have been employed to investigate the electronic structure of 8-hydroxyquinoline salicylate. acs.orgnih.govresearchgate.net These methods, while computationally more intensive, can provide a more rigorous description of electron correlation effects. The experimental electron density distribution in a cocrystal of 8-hydroxyquinoline and salicylic (B10762653) acid has been compared with theoretical densities derived from such high-level ab initio calculations. acs.orgnih.govresearchgate.net This comparison allows for a detailed validation of the theoretical models against experimental data. acs.orgnih.govresearchgate.net

Basis Set Selection and Computational Parameters

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and other computational parameters. For the study of 8-hydroxyquinoline salicylate and its complexes, various basis sets have been utilized. For example, in the DFT study of mixed-ligand metal complexes, the 6-311++g(d,p) basis set was used for carbon, hydrogen, nitrogen, and oxygen atoms, while the LANL2DZ basis set was employed for the metal atoms. mdpi.com In another study on an 8-hydroxyquinoline salicylate-salicylic acid complex, the crystal structure was determined, providing the fundamental geometric parameters for theoretical calculations. crystallography.net

The following table summarizes the computational methods and basis sets used in various studies of 8-hydroxyquinoline and its derivatives.

| Compound/System | Computational Method | Basis Set | Key Findings |

| 8-Hydroxyquinoline Salicylate | DFT | 6-311++G(d,p) | Analysis of charge transfer interactions. jconsortium.com |

| Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes | DFT (B3LYP) | 6-311++g(d,p) (non-metals), LANL2DZ (metals) | Determination of lowest energy geometries and confirmation of true minima. mdpi.com |

| Iron(III) Complexes of 8-Hydroxyquinoline Derivatives | DFT | Not specified | High-spin state is most stable; accurate prediction of UV/vis spectrum. nih.gov |

| 8-Hydroxyquinoline-derived 1,2,3-Triazoles | DFT (B3LYP) | 6-311G(d,p) | Study of electrophilicity index and chemical hardness. acs.org |

| 8-Hydroxyquinoline cocrystallized with Salicylic Acid | Ab initio, BHandH | Not specified | Comparison of theoretical electron density with experimental data. acs.orgnih.govresearchgate.net |

Electron Density Distribution (EDD) Analysis

The analysis of the electron density distribution (EDD) provides a powerful tool for understanding chemical bonding and intermolecular interactions in the solid state. For 8-hydroxyquinoline salicylate, both experimental and theoretical EDD analyses have been conducted.

Multipole Refinement of Experimental EDD

The experimental electron density distribution in a cocrystal of 8-hydroxyquinoline with salicylic acid was determined through a multipole refinement of high-resolution X-ray diffraction data collected at 100 K. acs.orgnih.govresearchgate.net This technique allows for a detailed mapping of the electron density throughout the crystal lattice, revealing subtle features of chemical bonding. The asymmetric unit of this crystal system was found to contain a neutral salicylic acid molecule, a salicylate anion, and an 8-hydroxyquinolinium cation. acs.orgnih.govresearchgate.net

Topological Analysis using Atoms in Molecules (AIM) Theory

The experimental EDD was compared with theoretical densities calculated using high-level ab initio and BHandH methods through the framework of the Quantum Theory of Atoms in Molecules (AIM). acs.orgnih.govresearchgate.net This topological analysis of the electron density allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points (BCPs).

The analysis revealed numerous inter- and intramolecular hydrogen bonds and π–π stacking interactions. acs.orgnih.govresearchgate.net The π–π interactions were identified as being of the "closed-shell" type, which is characterized by a relatively low and flat electron density. acs.orgnih.govresearchgate.net A good agreement was observed between the topological values (ρbcp and ∇²ρbcp) from the experimental and theoretical models, with mean differences of 0.010 e Å⁻³ and 0.036 e Å⁻⁵, respectively. acs.orgnih.govresearchgate.net

The following table presents a comparison of experimental and theoretical topological parameters for the cocrystal of 8-hydroxyquinoline and salicylic acid.

| Topological Parameter | Mean Difference (Experiment vs. Theory) |

| ρbcp (e Å⁻³) | 0.010 |

| ∇²ρbcp (e Å⁻⁵) | 0.036 |

This close correspondence between experimental and theoretical results validates the computational models used and provides a high degree of confidence in the understanding of the electronic structure and bonding in 8-hydroxyquinoline salicylate. acs.orgnih.govresearchgate.net

Analysis of Intermolecular Interactions

The stability and supramolecular architecture of 8-Hydroxyquinoline Salicylate in the crystalline state are governed by a complex network of non-covalent interactions. Computational methods are essential to dissect and quantify these forces, providing insights into the crystal packing and the resulting physicochemical properties of the compound. jconsortium.com

The crystal structure of 8-Hydroxyquinoline Salicylate is significantly stabilized by a variety of hydrogen bonds. researchgate.net Experimental and theoretical studies have identified both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. researchgate.netnih.gov

The asymmetric unit in the crystal consists of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic acid molecule. researchgate.netnih.gov Within these units, specific intramolecular hydrogen bonds are observed. An N1-H···O hydrogen bond is present in the 8-hydroxyquinolinium cation. researchgate.net Additionally, an intramolecular hydrogen bond is found within the salicylate moiety, occurring between the phenolic hydroxyl group and the carboxyl group. researchgate.netresearchgate.net

The broader crystal lattice is held together by a network of intermolecular hydrogen bonds, including N-H···O, O-H···O, and C-H···O interactions. researchgate.net These interactions effectively link the individual molecular components into a stable three-dimensional structure. However, some analyses suggest that these intermolecular forces result in the formation of isolated dimers rather than continuous chains or networks. iucr.org

A summary of the key hydrogen bonds identified in 8-Hydroxyquinoline Salicylate is presented below.

| Bond Type | Interaction Class | Description |

| N-H···O | Intramolecular | Occurs within the 8-hydroxyquinolinium cation. researchgate.netiucr.org |

| O-H···O | Intramolecular | Occurs between the phenolic and carboxyl groups of the salicylate moiety. researchgate.net |

| N-H···O | Intermolecular | Links the 8-hydroxyquinolinium cation and salicylate anion. researchgate.netresearchgate.net |

| O-H···O | Intermolecular | Contributes to the stabilization of the crystal lattice. researchgate.netresearchgate.net |

| C-H···O | Intermolecular | Weak hydrogen bonds that further stabilize the crystal packing. researchgate.netresearchgate.net |

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the 8-hydroxyquinolinium and salicylate components play a crucial role in the crystal packing. researchgate.netnih.gov These interactions are a significant feature in many quinoline-PAH (polycyclic aromatic hydrocarbon) conjugates. rsc.org

Topological analysis of the electron density distribution reveals that the π-π interactions in 8-Hydroxyquinoline Salicylate are of the "closed-shell" type. researchgate.netnih.govacs.org This classification is characterized by a relatively low and flat charge density between the interacting aromatic systems. researchgate.netnih.gov Computational studies have estimated the energetics of these π-stacking interactions, finding excellent agreement between theoretical models and experimental data, with an average energy difference of only 4.4 kJ mol⁻¹. researchgate.netnih.govacs.org In related systems, crystal structure analysis has shown strong face-to-face π-π stacking that leads to infinite chain-like arrangements, with inter-planar distances measured in the range of 3.491–3.5262 Å. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. jconsortium.comtandfonline.com By mapping properties like normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in close contacts, such as hydrogen bonds and other van der Waals forces. researchgate.net

For 8-Hydroxyquinoline Salicylate and related compounds, Hirshfeld surface analysis and the associated 2D fingerprint plots provide detailed quantitative insights into the non-covalent interactions governing the crystal packing. jconsortium.comresearchgate.net Fingerprint plots are two-dimensional histograms of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface, allowing for the deconvolution of the contributions from different interaction types. researchgate.net

These analyses confirm the prevalence of O···H/H···O and N···H/H···N interactions, which appear as sharp spikes in the fingerprint plots and correspond to the strong hydrogen bonds. mdpi.com Other significant interactions identified include C···H/H···C and C···C contacts, the latter of which are indicative of the π-π stacking between aromatic rings. mdpi.com The percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated, offering a quantitative comparison of their relative importance in stabilizing the crystal structure. researchgate.netresearchgate.net

To further characterize the non-covalent interactions (NCIs), especially weaker ones, Reduced Density Gradient (RDG) and Independent Gradient Model (IGM) analyses are employed. jconsortium.comresearchgate.net These methods are based on the electron density (ρ) and its derivatives, providing a visual representation of interactions in real space.

The RDG analysis plots the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue. This generates 3D isosurfaces that are color-coded to distinguish between different types of interactions:

Blue regions indicate strong, attractive interactions, such as hydrogen bonds.

Green regions signify weak, delocalized van der Waals interactions.

Red regions denote strong steric repulsion or non-bonded overlap.

In studies of compounds structurally similar to 8-Hydroxyquinoline Salicylate, RDG and IGM analyses have been instrumental in visualizing and confirming the presence of the hydrogen bonds and van der Waals forces predicted by other methods. jconsortium.comresearchgate.net These techniques provide a qualitative map of the bonding landscape, complementing the quantitative data from Hirshfeld surface analysis. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to understand chemical reactivity and electronic properties. nih.govacs.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and charge transfer characteristics. jconsortium.comnih.gov

For 8-Hydroxyquinoline Salicylate, FMO analysis, typically performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), reveals significant charge transfer interactions within the molecule. jconsortium.com A smaller HOMO-LUMO gap implies a higher reactivity and a greater ease of intramolecular charge transfer upon electronic excitation. nih.gov The distribution of the electron density in the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic interactions. In related 8-hydroxyquinoline derivatives, the HOMO is often localized on the electron-rich phenol (B47542) or quinoline (B57606) ring system, while the LUMO may be distributed across a more electron-deficient part of the molecule, facilitating charge transfer. nih.govacs.org

| Orbital Parameter | Description | Implication for 8-Hydroxyquinoline Salicylate |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. acs.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. acs.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A small gap suggests high chemical reactivity and significant intramolecular charge transfer characteristics. jconsortium.comnih.gov |

Charge Transfer Characterization

The phenomenon of charge transfer within the 8-Hydroxyquinoline Salicylate complex is a key aspect of its electronic structure and is effectively characterized using computational methods such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding charge transfer interactions. jconsortium.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. nih.gov A smaller energy gap generally signifies a higher propensity for the molecule to undergo charge transfer, indicating greater chemical reactivity. researchgate.net For 8-Hydroxyquinoline Salicylate, HOMO-LUMO analysis performed using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set confirms the presence of intramolecular charge transfer interactions. jconsortium.com The electron density in the HOMO is typically located on the more electron-rich regions of the molecule, while the LUMO's density is on the electron-poorer regions. The transition from HOMO to LUMO represents a π-π* transition, which is characteristic of this type of molecular system. researchgate.net

Natural Bond Orbital (NBO) analysis further elucidates the charge transfer characteristics by quantifying the interactions between filled (donor) and vacant (acceptor) orbitals. This method provides detailed information about hyperconjugative interactions and the delocalization of electron density within the molecule, which are crucial for stabilizing the complex. researchgate.net For instance, in related 8-hydroxyquinoline systems, NBO analysis has identified strong interactions that contribute to their stability. mdpi.comuantwerpen.be These computational approaches collectively provide a robust characterization of the electronic charge transfer that is integral to the properties of 8-Hydroxyquinoline Salicylate.

Table 1: Key Parameters in Charge Transfer Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher reactivity and easier electronic excitation. A low energy gap of 3.7612 eV has been noted in similar drug-drug cocrystals, indicating efficiency in terms of chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Measures the molecule's ability to be reduced. |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. Calculated as η = (I - A) / 2. | A higher value indicates greater stability. nih.gov |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential. | Used to test the theoretical bioactivity of a compound. researchgate.net |

Molecular Dynamics Simulations for Supramolecular Stability and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the stability and dynamics of supramolecular structures like 8-Hydroxyquinoline Salicylate. researchgate.netmdpi.com These simulations model the atomic-level movements over time, providing critical insights into the non-covalent interactions that hold the complex together. mdpi.com

For complexes related to 8-Hydroxyquinoline Salicylate, such as Bis(8-hydroxy quinoline) salicylate salicylic acid, MD simulations have been employed to assess the stability of the molecular assembly. researchgate.net Such simulations can confirm the stability of a complex by monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will typically show an RMSD value that equilibrates and remains below a certain threshold, for example, < 2 Å. researchgate.net

MD simulations are particularly valuable for understanding how the constituent molecules, 8-hydroxyquinoline and salicylic acid, interact and maintain their structural integrity within the supramolecular framework. researchgate.net The simulations can reveal the dynamic nature of hydrogen bonds and π-π stacking interactions, which are crucial for the formation and stability of the crystal structure. acs.orgresearchgate.net By observing the trajectories of the individual atoms, researchers can analyze the persistence and strength of these interactions over time. Furthermore, MD studies can elucidate the role of solvent molecules and temperature on the stability of the complex, showing, for example, how the hydrogen bonding network might rearrange at different temperatures. nih.gov

Energetic Analysis of Molecular Complex Formation and Interaction Strengths

The formation and stability of the 8-Hydroxyquinoline Salicylate molecular complex are governed by a network of non-covalent interactions. jconsortium.com Energetic analysis, through both theoretical calculations and experimental charge density studies, provides quantitative values for the strength of these interactions. acs.orgresearchgate.net

The crystal structure of the complex is primarily stabilized by a combination of strong intermolecular hydrogen bonds and π-π stacking interactions. acs.orgresearchgate.net In the 8-hydroxyquinoline-salicylic acid system, the asymmetric unit consists of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic acid molecule. acs.orgnih.gov These components are held together by a network of N-H···O, O-H···O, and C-H···O hydrogen bonds. researchgate.netresearchgate.net

Theoretical charge density calculations, often using DFT, are employed to analyze the electron density distribution (EDD). acs.orgnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a key tool in this analysis, allowing for the characterization of bond critical points (BCPs) between interacting atoms. The values of the electron density (ρbcp) and its Laplacian (∇²ρbcp) at these points provide insight into the nature and strength of the interactions. acs.orgresearchgate.net For the 8-hydroxyquinoline-salicylic acid cocrystal, a good agreement is found between experimental values from high-resolution X-ray diffraction and theoretical values from ab initio and DFT calculations. acs.org

The energetics of the π-π stacking interactions, which are crucial for the packing of the aromatic rings in the crystal, have been estimated. acs.org These interactions are identified as "closed-shell" type, characterized by low and flat charge density. acs.orgnih.gov The Espinosa approach allows for the estimation of interaction energies from topological data, and for this complex, there is excellent agreement between this method and relative energy calculations, with a mean difference of only 4.4 kJ mol⁻¹. acs.orgresearchgate.net

Table 2: Topological Parameters and Interaction Energy from Charge Density Analysis

| Interaction Type | Topological Parameter | Typical Value (Experiment vs. Theory) | Interaction Energy Estimate |

| Hydrogen Bonds | Electron Density at BCP (ρbcp) | Good agreement between experiment and theory. | Energy can be estimated from ρbcp. |

| Laplacian of Electron Density (∇²ρbcp) | Good agreement between experiment and theory. | Positive value indicates closed-shell interaction (electrostatic). | |

| π-π Stacking | Electron Density at BCP (ρbcp) | Mean difference of 0.010 e Å⁻³. acs.orgnih.gov | Estimated using the Espinosa approach. acs.org |

| Laplacian of Electron Density (∇²ρbcp) | Mean difference of 0.036 e Å⁻⁵. acs.orgnih.gov | Excellent agreement with relative energy calculations (avg. diff. 4.4 kJ mol⁻¹). acs.orgnih.gov |

Coordination Chemistry of 8 Hydroxyquinoline and Salicylate Ligands

Metal Chelation Properties of 8-Hydroxyquinoline (B1678124) and Salicylic (B10762653) Acid/Salicylate (B1505791)

The ability of 8-hydroxyquinoline (8-HQ) and salicylic acid (or its deprotonated form, salicylate) to form stable complexes with metal ions is rooted in their capacity to act as chelating agents. A chelating agent is a molecule that possesses two or more separate donor atoms capable of binding to a single central metal ion, forming a ring structure known as a chelate.

8-Hydroxyquinoline (8-HQ) is a classic example of a monoprotic, bidentate chelating ligand. scirp.org Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy derivative is capable of forming stable five-membered chelate rings with divalent metal ions. tandfonline.comdovepress.com Chelation occurs through the deprotonated phenolic oxygen atom and the lone pair of electrons on the heterocyclic nitrogen atom. scirp.orgresearchgate.net This N,O-donor set allows 8-HQ to form highly stable complexes with a wide array of transition metals and main group elements. researchgate.net

Salicylic Acid/Salicylate also functions as a bidentate ligand, coordinating through two oxygen atoms. researchgate.net Upon deprotonation of the carboxylic acid group, the resulting carboxylate ion and the adjacent phenolic hydroxyl group become the primary coordination sites. ias.ac.in This O,O-donor arrangement leads to the formation of a stable six-membered chelate ring with a metal ion. The stability of these metal-salicylate complexes is a well-established aspect of coordination chemistry. researchgate.net

The combination of these two distinct ligands in a single coordination sphere allows for the formation of ternary complexes with unique characteristics derived from the properties of both the five-membered (from 8-HQ) and six-membered (from salicylate) chelate rings.

Synthesis and Characterization of Metal Complexes Involving These Ligands

The creation of mixed-ligand metal complexes incorporating 8-hydroxyquinoline and salicylate typically involves the reaction of a soluble metal salt with the two ligands in a suitable solvent. ajrconline.orgmdpi.com A common synthetic approach is to reflux the metal salt, such as a chloride or acetate (B1210297) salt, with equimolar amounts of 8-hydroxyquinoline and a chosen salicylic acid in a solvent like ethanol (B145695) or methanol (B129727). ias.ac.inorientjchem.org The resulting solid complexes can then be isolated, purified, and characterized.

A suite of analytical and spectroscopic techniques is employed to confirm the structure and properties of these synthesized complexes:

Elemental Analysis is used to determine the empirical formula and confirm the stoichiometry of the complex. ias.ac.in

Molar Conductivity Measurements in solvents like DMSO or DMF indicate whether the complex is an electrolyte or non-electrolyte, providing insight into whether the ligands have neutralized the metal's charge and if any counter-ions are part of the crystal lattice or coordinated to the metal. ias.ac.inajrconline.orgorientjchem.org

Infrared (IR) Spectroscopy is crucial for verifying the coordination of the ligands. The coordination of 8-hydroxyquinoline is confirmed by a shift in the C-O stretching vibration to a higher frequency (around 1110 cm⁻¹). ias.ac.in Coordination is also evidenced by the appearance of new bands at lower frequencies corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations. ias.ac.in

Electronic and UV-Vis Spectroscopy provide information about the coordination geometry around the central metal ion. scirp.orgias.ac.in

Magnetic Susceptibility Measurements help determine the number of unpaired electrons and thus the spin state and geometry of the complex. ajrconline.org

Mass Spectrometry can confirm the molecular weight of the complex and provide information about its fragmentation pattern. mdpi.com

Research has demonstrated the formation of mixed-ligand complexes with a defined metal:ligand:ligand ratio. For several systems, a 1:1:1 stoichiometry of Metal:8-Hydroxyquinoline:Salicylate is consistently observed. ias.ac.in

For instance, mixed-ligand complexes of copper(II) with 8-hydroxyquinoline and various substituted salicylic acids have been isolated and shown to have a 1:1:1 composition. ias.ac.in Spectroscopic data from ESR and electronic spectra for these Cu(II) complexes suggest a distorted square planar coordination geometry. ias.ac.in In this arrangement, the central copper ion is coordinated by the nitrogen and oxygen atoms of 8-hydroxyquinoline and two oxygen atoms from the salicylate ligand. ias.ac.in Similarly, electron spin resonance studies on other ternary copper(II) complexes with 8-HQ and salicylic acids support this type of structure. cdnsciencepub.com

While square planar is common for Cu(II), other metal ions can adopt different geometries. For complexes with a 1:2 (metal:ligand) ratio, octahedral geometry is often proposed, which can be achieved in ternary systems if additional ligands, such as water molecules, are also coordinated to the metal center. scirp.org In the case of larger ions like Indium(III) complexed with three 8-HQ ligands, both facial (fac) and meridional (mer) isomers are possible, which describes the arrangement of the three bidentate ligands around the central octahedral metal ion. rsc.orgresearchgate.net This isomerism highlights the geometric complexity that can arise in these coordination compounds.

| Metal Ion | Ligand 1 | Ligand 2 | Stoichiometry (M:L1:L2) | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline | Salicylic Acid | 1:1:1 | Distorted Square Planar | ias.ac.in |

| Cu(II) | 8-Hydroxyquinoline | Substituted Salicylic Acids | 1:1:1 | Distorted Square Planar | ias.ac.incdnsciencepub.com |

| Co(II) | 8-Hydroxyquinoline | o-Aminophenol | 1:1:1 | Not Specified | researchgate.net |

| Ni(II) | 8-Hydroxyquinoline | Anthranilic Acid | 1:1:1 | Not Specified | researchgate.net |

| Dioxouranium(VI) | 8-Hydroxyquinoline | Phthalic Acid | Ternary | Not Specified |

The synthesis of ternary complexes containing both 8-hydroxyquinoline and salicylic acid within the same coordination sphere has been successfully achieved for several metal ions. ias.ac.incdnsciencepub.com A notable study focused on the isolation and characterization of Cu(II) mixed-ligand complexes with 8-HQ and a range of substituted salicylic acids (including salicylic acid itself, 5-chloro-, 3,5-dibromo-, 3,5-diiodo-, and 3,5-dinitro-salicylic acids). ias.ac.in

The formation of these 1:1:1 complexes was confirmed through elemental analysis and their non-electrolytic nature was established by low conductivity measurements. ias.ac.in Infrared spectroscopy provided clear evidence of coordination. The characteristic C-O stretching vibration of the phenolic group in 8-HQ, typically seen around 1090 cm⁻¹, shifts to a higher frequency (1110 cm⁻¹) in the mixed complexes, confirming its coordination to the copper ion. ias.ac.in Furthermore, the appearance of new absorption bands in the far-infrared region (260-320 cm⁻¹) were assigned to M-O and M-N stretching frequencies, directly indicating the formation of bonds between the metal and the donor atoms of the ligands. ias.ac.in

Studies on similar ternary systems, such as those of dioxouranium(VI) with 8-hydroxyquinoline and other O,O-donor ligands like salicylic acid, have also been investigated pH-metrically to determine their stability constants in solution. The stability of these mixed-ligand complexes is a key factor, often influenced by the nature of the donor atoms, the size of the chelate rings formed, and electrostatic interactions.

Stoichiometry and Coordination Geometries in Metal-8-Hydroxyquinoline-Salicylate Systems

Theoretical Studies on Metal-Ligand Interactions

Alongside experimental synthesis and characterization, theoretical and computational methods play a vital role in understanding the intricacies of metal-ligand interactions in these complex systems. Density Functional Theory (DFT) has emerged as a powerful tool for modeling the geometric and electronic structures of metal complexes involving 8-hydroxyquinoline and related ligands. mdpi.comnih.govresearchgate.net These computational approaches provide insights that can be difficult to obtain through experimental means alone, such as detailed information on bond energies, molecular orbital distributions, and the relative stabilities of different isomers. mdpi.comresearchgate.net

Density Functional Theory (DFT) has been effectively applied to study the structure, stability, and electronic properties of metal complexes with ligands that are either 8-HQ derivatives or create similar coordination environments to a mixed 8-HQ/salicylate system. nih.govresearchgate.net For example, theoretical work on iron(III) complexes with derivatives of 8-HQ that feature an ester group at the 7-position allows for a salicylate-type coordination of the metal, resulting in an environment very close to an ideal octahedral geometry. nih.govresearchgate.net

DFT calculations are used to:

Optimize Geometries : To predict the most stable three-dimensional structure of the complex, including bond lengths and angles.

Calculate Vibrational Frequencies : To compare with experimental IR and Raman spectra and aid in the assignment of vibrational modes. researchgate.net

Analyze Electronic Structure : To understand the nature of the metal-ligand bonding. HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis, for instance, can reveal details about charge transfer interactions within the molecule. jconsortium.com

Determine Relative Stabilities : To compare the energies of different possible isomers (e.g., fac vs. mer) or different spin states to predict the most favorable configuration. rsc.orgnih.gov

In a study on a co-crystal of 8-hydroxyquinoline and salicylic acid, theoretical charge density studies were used to analyze the non-covalent interactions, such as hydrogen bonds and π-π stacking, between the two molecules. researchgate.net While not a metal complex, this work highlights the capability of these theoretical methods to probe the specific interactions between the constituent parts of 8-hydroxyquinoline salicylate.

| Theoretical Method | System Studied | Information Obtained | Reference |

|---|---|---|---|

| DFT | Fe(III) complexes with 8-HQ derivatives | Stability of spin states, coordination geometry, interpretation of UV-vis spectra | nih.govresearchgate.net |

| DFT | Mixed-ligand salen/8-HQ metal complexes | Optimized geometries, quantum chemical parameters, proposed coordination modes | mdpi.com |

| DFT (B3LYP) | 8-Hydroxyquinolinium salicylate salt | HOMO-LUMO analysis, charge transfer interactions | jconsortium.com |

| DFT / AIM Theory | 8-HQ cocrystallized with salicylic acid | Analysis of experimental electron density, characterization of hydrogen bonds and π-π interactions | researchgate.net |

For transition metal complexes, particularly those involving d-block elements like iron, the spin state of the central metal ion is a critical property that influences its magnetic, spectroscopic, and reactive behavior. The spin state describes the arrangement of electrons in the d-orbitals, which can be either high-spin (maximizing the number of unpaired electrons) or low-spin (pairing up electrons in lower energy orbitals).

DFT calculations have proven to be exceptionally useful for predicting the most stable spin state. In a detailed study of iron(III) complexes with siderophores derived from 8-hydroxyquinoline, researchers investigated the stability of all possible accessible spin states. nih.govresearchgate.net The DFT calculations demonstrated that the high-spin (HS) state was the most stable configuration, and theoretical UV/vis absorption spectra calculated for this HS state were in perfect agreement with experimental results. nih.govresearchgate.net

Experimentally, techniques like Electron Spin Resonance (ESR) spectroscopy are used to probe the electronic environment of paramagnetic metal ions, such as Cu(II), providing direct information related to the spin state. cdnsciencepub.com The analysis of hyperfine splitting in the ESR spectra of ternary Cu(II)-8HQ-salicylate complexes provides insight into the nature of the metal-ligand bonding and the distribution of the unpaired electron's spin density, which is a reflection of the molecular orbital composition. cdnsciencepub.com

DFT Modeling of Metal-8-Hydroxyquinoline-Salicylate Complexes

Ligand Substitution Effects on Metal Complexation Affinity and Coordination Environment

The affinity of metal ions for the mixed-ligand system and the resulting coordination geometry are highly sensitive to substitutions on either the 8-hydroxyquinoline or the salicylate ring. These substitutions can alter the electronic properties (donor/acceptor character) and steric profiles of the ligands, thereby modulating the stability and structure of the final metal complex.

Studies on mixed ligand complexes of copper(II) with 8-hydroxyquinoline and various substituted salicylic acids have demonstrated that the nature of the substituent on the salicylate ring influences the physicochemical properties of the complex. ias.ac.in For instance, the introduction of electron-withdrawing or electron-donating groups on the salicylic acid moiety can impact the electronic environment of the copper center. Research has shown that in mixed ligand complexes of Cu(II) with 8-hydroxyquinoline and different salicylic acids, the resulting complexes exhibit a distorted square planar coordination geometry. ias.ac.in The coordination environment is formed by the two oxygen atoms of the salicylate and the nitrogen and oxygen atoms of the 8-hydroxyquinoline. ias.ac.in

Similarly, substitutions on the 8-hydroxyquinoline ring have a profound effect on metal complexation. Research on iron(III) complexes has shown that the position of an electron-withdrawing ester group on the 8-hydroxyquinoline scaffold significantly impacts the stability and coordination of the resulting complex. researchgate.netnih.gov When the substitution is at the 7-position, it allows for a salicylate-type coordination that results in a metal environment very close to an ideal octahedral geometry. researchgate.netnih.gov Conversely, functionalization at the 2-position weakens the formation of the iron(III) complex. researchgate.netnih.gov This highlights how positional isomerism in ligand substitution can be a critical factor in controlling metal complexation affinity and the ultimate coordination sphere.

The following table summarizes the effects of substituents on the properties of mixed-ligand Cu(II) complexes containing 8-hydroxyquinoline and various salicylic acids, based on reported research findings. ias.ac.in

| Substituent on Salicylic Acid | Effect on Complex Properties | Observed Coordination Geometry | Reference |

|---|---|---|---|

| Unsubstituted | Forms stable mixed-ligand complex with partial covalent character in the metal-ligand bonding. | Distorted Square Planar | ias.ac.in |

| 3,5-di-nitro | Influences electronic spectral properties and ESR parameters, indicating changes in the electronic environment of the Cu(II) ion. | Distorted Square Planar | ias.ac.in |

| 5-sulpho | Affects the lipophilicity of the complex, with the presence of the hydrophilic sulpho group reducing the partition coefficient in non-polar solvents. | Distorted Square Planar | ias.ac.in |

Supramolecular Assembly in Metal-8-Hydroxyquinoline-Salicylate Systems

The formation of discrete metal complexes with 8-hydroxyquinoline and salicylate ligands is often just the first step in the construction of more elaborate, higher-order structures. These individual complex units can act as building blocks, or tectons, that self-assemble into complex supramolecular architectures through a variety of non-covalent interactions.

Recent research has highlighted the importance of interactions such as π-π stacking, C-H···π, and hydrogen bonding in directing the assembly of these systems. mdpi.comnih.gov For example, chromium(III) complexes based on 2-substituted 8-hydroxyquinoline ligands have been shown to form three-dimensional supramolecular structures. mdpi.comnih.gov In these architectures, the aromatic rings of the quinoline (B57606) systems engage in π-π stacking, while various C-H groups can interact with the electron-rich π systems of adjacent molecules (C-H···π interactions) or with heteroatoms like oxygen and chlorine (C-H···O, C-H···Cl). nih.gov

The planarity and extended aromatic nature of both the 8-hydroxyquinoline and salicylate ligands are conducive to these types of interactions, providing multiple sites for recognition and association. The specific nature of the substituents on the ligands and the choice of the central metal ion can fine-tune the strength and directionality of these non-covalent forces, allowing for the rational design of supramolecular assemblies with specific topologies and properties.

A study involving a large, hollow, water-soluble supramolecular cage demonstrated specific host-guest interactions with both 8-hydroxyquinoline and methylsalicylate. ub.edu The cage was observed to form a 2:3 adduct with both guest molecules, indicating a cooperative binding process that leads to a well-defined supramolecular entity. ub.edu This illustrates how pre-organized, container-like molecules can direct the assembly of 8-hydroxyquinoline and salicylate components into discrete superstructures.

The table below details the common non-covalent interactions that drive supramolecular assembly in metal-8-hydroxyquinoline systems, which are also applicable to mixed-ligand systems involving salicylates.

| Type of Non-Covalent Interaction | Description | Role in Supramolecular Assembly | Reference |

|---|---|---|---|

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent ligands. | Key contributor to the stabilization of layered or columnar structures. | nih.gov |

| C-H···π | Interaction of a C-H bond with the face of a π-system. | Provides directional control and links different parts of the assembly. | nih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N). Can involve coordinated water molecules or functional groups on the ligands. | Forms robust and directional links, creating extended networks. | researchgate.net |

| Host-Guest Interaction | Encapsulation of one molecule (guest) within a larger cavity-containing molecule (host). | Leads to the formation of discrete, well-defined adducts with specific stoichiometries. | ub.edu |

Advanced Analytical Methodologies for 8 Hydroxyquinoline Salicylate Detection and Quantification

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary tool for the separation and quantification of 8-Hydroxyquinoline (B1678124) Salicylate (B1505791). The development of specific methods and the application of specialized columns are crucial for achieving accurate and reproducible results.

Developing a robust HPLC method for 8-hydroxyquinoline and its salts presents a unique challenge due to the compound's potent metal-chelating properties. sielc.com Trace metal ions present on the surface of standard silica-based columns can interact with the analyte, leading to significant peak distortion, poor peak symmetry, and low efficiency. sielc.comsielc.com Therefore, method development often necessitates the use of high-purity stationary phases and mobile phase modifiers to ensure reproducible separations. teknokroma.es

A typical HPLC method involves a reversed-phase approach. The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727), with an acidic buffer to control the ionization state of the analyte and improve peak shape. sielc.comlindenwood.edu For instance, a mobile phase of water, acetonitrile, triethylamine, and glacial acetic acid has been shown to provide good separation for related compounds. lindenwood.edu UV detection is commonly employed, with wavelengths around 200 nm providing high sensitivity for the quinoline (B57606) structure. sielc.com

Table 1: Illustrative HPLC Method Parameters for 8-Hydroxyquinoline Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | High-purity C18 or Mixed-Mode | Minimizes unwanted metal chelation and secondary interactions. sielc.comteknokroma.es |

| Mobile Phase | Acetonitrile/Water with Acid | Provides good resolution and peak shape. sielc.com |

| Modifier | Phosphoric Acid or Formic Acid | Acts as an ionic modifier to improve peak symmetry; Formate is LC-MS compatible. sielc.comsielc.com |

| Detection | UV at ~200-275 nm | High absorbance region for the quinoline and salicylate chromophores. sielc.comlindenwood.edu |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | Ambient | Heating can cause degradation of related salicylate compounds. lindenwood.edu |

This table is for illustrative purposes and actual conditions may vary.

Mixed-mode chromatography is particularly well-suited for analyzing compounds like 8-Hydroxyquinoline Salicylate, which possess multiple chemical functionalities. These columns feature stationary phases with both hydrophobic (reversed-phase) and ion-exchange properties. thermofisher.com For 8-hydroxyquinoline, a basic compound, a mixed-mode column with weak cation-exchange (WCX) characteristics is highly effective. sielc.com

Columns such as Primesep 100 or Primesep 200 incorporate cation-exchange functional groups into the stationary phase. sielc.comsielc.com This allows for a dual retention mechanism: hydrophobic interaction with the quinoline ring system and ionic interaction with the basic nitrogen atom. sielc.com This approach provides significantly better retention and peak shape compared to standard C18 columns, where peak tailing can be a problem. sielc.comsielc.com The selectivity can be finely tuned by adjusting the mobile phase's ionic strength and pH, allowing for the simultaneous separation of basic and neutral compounds. thermofisher.com

Table 2: Comparison of Column Technologies for 8-Hydroxyquinoline Analysis

| Column Type | Primary Retention Mechanism | Advantages for 8-Hydroxyquinoline | Disadvantages |

|---|---|---|---|

| Standard C18 | Reversed-Phase (Hydrophobic) | Widely available. | Prone to peak tailing and distortion due to metal chelation. sielc.com |

| High-Purity C18 | Reversed-Phase (Hydrophobic) | Reduced metal impurities minimize peak tailing. teknokroma.es | May still have insufficient retention. |

| Mixed-Mode (e.g., Primesep, Acclaim WCX-1) | Reversed-Phase & Cation-Exchange | Excellent retention and peak symmetry; adjustable selectivity. sielc.comthermofisher.com | More complex method development. |

High-Performance Liquid Chromatography (HPLC) Method Development

Spectrophotometric Quantification Methods

Spectrophotometry offers a simple, rapid, and cost-effective method for quantifying 8-Hydroxyquinoline Salicylate. These methods are based on the principle that the compound absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

The quantification can be achieved through direct measurement of the compound's absorbance in a solution at a specific wavelength. The 8-hydroxyquinoline moiety is a chromophore, and its complexes and derivatives are often quantified using UV-Vis spectrophotometry. nih.gov Similarly, salicylic (B10762653) acid and its derivatives form intensely colored complexes with iron(III), a reaction that can be used for quantification. ijacskros.com For example, the complex of iron(III) with salicylic acid exhibits maximum absorption at approximately 520 nm at a pH of around 2.26. ijacskros.com A method for determining mesalazine (5-aminosalicylic acid) involves a coupling reaction with 8-hydroxyquinoline, which produces a colored product with maximum absorption at 644 nm. researchgate.net This demonstrates the utility of the 8-HQ structure in forming chromogens for spectrophotometric analysis. researchgate.net

Table 3: Spectrophotometric Properties for Related Moieties

| Analyte/Complex | Wavelength (λmax) | Conditions | Reference |